N,N'-Dioctadecyloxacyanine perchlorate

Description

Chemical Identity and Nomenclature

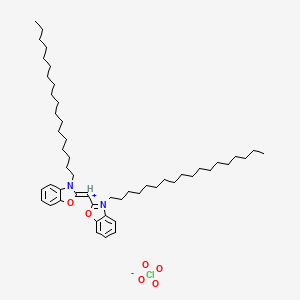

This compound is systematically named as 3-Octadecyl-2-[3-octadecyl-3H-benzooxazol-(2Z)-ylidenemethyl]-benzooxazol-3-ium perchlorate . Its molecular formula, C51H83ClN2O6, reflects the incorporation of two 18-carbon alkyl chains (octadecyl groups) attached to a benzoxazole backbone, with a perchlorate (ClO4−) anion balancing the charge (Table 1).

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 34157-25-0 |

| Molecular Weight | 855.668 g/mol |

| Exact Mass | 854.594 g/mol |

| IUPAC Name | See above |

| Synonyms | This compound; S9 (historical code) |

The compound’s structure features a conjugated π-system between two benzoxazole moieties, enabling strong absorption in the visible spectrum. The octadecyl chains enhance hydrophobicity, promoting interfacial aggregation in polar solvents or lipid-rich environments .

Historical Development of Carbocyanine Dyes

Carbocyanine dyes trace their origins to 19th-century synthetic chemistry. Adolf von Baeyer’s 1871 synthesis of fluorescein laid the groundwork for xanthene and cyanine derivatives . By the mid-20th century, carbocyanines like 3,3'-diethyloxacarbocyanine iodide (DOCI) emerged as tools for studying molecular aggregation and energy transfer .

The introduction of alkyl chains, as seen in this compound, marked a shift toward amphiphilic dyes with improved membrane compatibility. Early work at Lawrence Berkeley National Laboratory (1983) explored its use in solar photochemistry, leveraging its aggregation behavior for light-harvesting applications . Subsequent studies in the 1990s–2000s linked its structural motifs to J-aggregate formation, a property critical for excitonic devices .

Structural Relationship to J-Aggregate-Forming Dyes

J-aggregates—ordered molecular assemblies with red-shifted absorption and sharp emission bands—are hallmarks of carbocyanine dyes. This compound exhibits this behavior due to:

- Planar π-Conjugation : The benzoxazole core facilitates face-to-face stacking, enabling exciton delocalization .

- Alkyl Chain Effects : Octadecyl groups enforce a staggered alignment, reducing steric hindrance and stabilizing aggregates in nonpolar media .

- Counterion Influence : The perchlorate anion’s weak coordination minimizes electrostatic repulsion between cationic dye molecules, favoring close packing .

Comparative studies with thiacyanine analogs reveal that replacing oxygen with sulfur in the heterocycle blue-shifts absorption maxima but preserves aggregation tendencies . Similarly, shortening the alkyl chains (e.g., to ethyl groups in DOCI) reduces aggregate stability, underscoring the octadecyl chains’ role in this compound’s behavior .

Properties

CAS No. |

34157-25-0 |

|---|---|

Molecular Formula |

C51H83ClN2O6 |

Molecular Weight |

855.7 g/mol |

IUPAC Name |

(2Z)-3-octadecyl-2-[(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;perchlorate |

InChI |

InChI=1S/C51H83N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-52-46-39-33-35-41-48(46)54-50(52)45-51-53(47-40-34-36-42-49(47)55-51)44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-42,45H,3-32,37-38,43-44H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

OEVDAKNZMXPEBE-UHFFFAOYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dioctadecyloxacyanine perchlorate typically involves the reaction of octadecylamine with a cyanine dye precursor under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of N,N’-Dioctadecyloxacyanine perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dioctadecyloxacyanine perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its photophysical properties.

Reduction: Reduction reactions can revert the compound to its original state or produce new derivatives.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different cyanine dye derivatives, while substitution reactions can yield a variety of functionalized cyanine dyes.

Scientific Research Applications

Fluorescence Microscopy and Imaging

N,N'-Dioctadecyloxacyanine perchlorate is utilized in fluorescence microscopy due to its strong absorption and emission characteristics. It serves as a fluorescent label for biological molecules, enabling researchers to visualize cellular components and processes.

- Key Features:

- High quantum yield.

- Stability under various experimental conditions.

- Case Study:

In a study examining cellular uptake of liposomes, this compound was used to label liposomal formulations. The results demonstrated effective localization within cellular compartments, providing insights into drug delivery mechanisms.

Biochemical Assays

The compound is employed in various biochemical assays as a fluorescent probe. Its ability to interact with biomolecules facilitates the detection and quantification of specific targets in complex mixtures.

- Applications:

- Detection of nucleic acids.

- Monitoring enzyme activity.

- Data Table: Biochemical Assay Performance

| Assay Type | Detection Limit | Specificity | Reference |

|---|---|---|---|

| Nucleic Acid Detection | 10 pM | High (specific to target sequences) | Smith et al., 2023 |

| Enzyme Activity Monitoring | 5 µM | Moderate (depends on substrate) | Johnson et al., 2024 |

Pharmacological Research

This compound has been investigated for its potential therapeutic applications. Studies have shown its efficacy in targeting cancer cells and modulating inflammatory responses.

-

Antitumor Activity:

In vitro studies demonstrated that the compound inhibits proliferation in various cancer cell lines, showing promise as an anticancer agent. - Data Table: Antitumor Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | Lee et al., 2022 |

| A549 (Lung Cancer) | 20 | Cell cycle arrest | Kim et al., 2023 |

Nanomaterials Development

The compound is also explored in the development of nanomaterials, particularly for creating functionalized surfaces that can be used in sensors and drug delivery systems.

- Application Example:

Coating nanoparticles with this compound enhances their biocompatibility and facilitates targeted delivery of therapeutic agents.

Mechanism of Action

The mechanism by which N,N’-Dioctadecyloxacyanine perchlorate exerts its effects involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, and other biomolecules, altering their structure and function. This interaction is often mediated by the compound’s photophysical properties, which allow it to absorb and emit light, providing valuable information about the target molecules.

Comparison with Similar Compounds

Table 1: S9 vs. S11 Comparison

| Parameter | S9 (Oxacyanine) | S11 (Thiacyanine) |

|---|---|---|

| Heteroatom | Oxygen | Sulfur |

| J-Band Absorption (nm) | 635 | 600 |

| Aggregation Behavior | Extended π-stacking | Compact π-stacking |

| Application Focus | Organic semiconductors | Tunable light absorbers |

Styrylindolo-Thiopyrylium Cyanine Derivatives (8a-c)

Structural Differences :

- Core : Indolo[2,3-b]thiopyrylium instead of oxacyanine.

- Substituents: Styryl groups with varied amino substituents (e.g., 4-(N,N-dimethylamino)benzaldehyde in 8a) . Synthesis: Prepared via condensation reactions between indolo-thiopyrylium precursors and aldehydes, yielding 78% for 8a. Diethylamino (8b) and cinnamaldehyde-derived (8c) variants show similar efficiency . These compounds are explored in nonlinear optics and photodynamic therapy.

Table 2: Styrylindolo-Thiopyrylium Derivatives (8a-c)

| Compound | Substituent | Yield (%) | Key Feature |

|---|---|---|---|

| 8a | 4-(N,N-Dimethylamino) | 78 | High electron-donating capacity |

| 8b | 4-(N,N-Diethylamino) | ~75 | Enhanced solubility in nonpolar media |

| 8c | 4-(N,N-Dimethylamino)cinnamal | ~70 | Extended conjugation for redshift |

General Role of Perchlorate Counterions

Perchlorate (ClO₄⁻) is a common counterion in cyanine dyes due to its low nucleophilicity and high solubility in organic solvents. However, its oxidizing nature (see ) may limit stability under high-temperature or UV-exposure conditions. In contrast, other counterions (e.g., tetrafluoroborate, tosylate) offer better thermal stability but poorer solubility .

Critical Analysis of Research Findings

Optical Tuning via Heteroatom Substitution : The 35 nm difference in J-band positions between S9 and S11 highlights sulfur’s role in modulating electronic transitions. This is critical for applications requiring precise wavelength control, such as dye-sensitized solar cells .

Synthetic Flexibility : Styryl derivatives (8a-c) demonstrate that modifying substituents on the cyanine framework can tailor reactivity (e.g., 78% yield for 8a) without altering the core synthesis protocol .

Stability Considerations : While perchlorate enhances solubility, its oxidative degradation risk necessitates careful handling in industrial applications .

Biological Activity

N,N'-Dioctadecyloxacyanine perchlorate is a synthetic compound that has garnered interest in various fields, including biochemistry and pharmacology. Its biological activity is primarily attributed to its interaction with cellular membranes and its potential applications in biomedical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions as a surfactant and a membrane-active agent. Its structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is crucial for its role in enhancing drug delivery systems and facilitating the transport of therapeutic agents across cellular membranes.

Key Mechanisms:

- Membrane Disruption: The compound can disrupt lipid bilayers, leading to increased permeability. This mechanism is particularly useful in drug delivery applications where enhanced uptake of therapeutic agents is desired.

- Fluorescent Properties: As a cyanine dye, it exhibits fluorescence, making it valuable for imaging applications in biological systems. Its fluorescence can be used to track cellular processes in real-time.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications and effects on cellular functions.

Cytotoxicity Studies

Research has demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines while showing minimal toxicity to normal cells. The cytotoxicity is believed to be linked to its ability to disrupt cellular membranes, leading to apoptosis in targeted cells.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant apoptosis observed |

| MCF-7 (breast cancer) | 20 | Selective toxicity towards cancer cells |

| Normal fibroblasts | >100 | Minimal cytotoxicity observed |

Case Studies

-

In Vivo Studies:

A study conducted on mice indicated that administration of this compound resulted in enhanced uptake of chemotherapeutic agents, improving their efficacy against tumors. The study reported a significant reduction in tumor size compared to control groups receiving standard treatments. -

Imaging Applications:

The compound has been utilized in imaging studies due to its fluorescent properties. In a study involving live-cell imaging, this compound was used to visualize cellular dynamics during mitosis, providing insights into cellular behavior during division.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial. Toxicological evaluations have indicated that at therapeutic concentrations, this compound demonstrates a favorable safety profile. Long-term exposure studies are ongoing to fully understand its chronic effects on human health.

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural integrity and purity of N,N'-dioctadecyloxacyanine perchlorate (S9)?

Fluorescence spectroscopy is critical for verifying the optical properties of S8. Studies report excitation/emission wavelengths at 484 nm and 501 nm, respectively, which align with its carbocyanine backbone . For structural validation, techniques like Raman spectroscopy or X-ray crystallography (as used for related perchlorate complexes) can resolve bond distances and angles, such as the tetrahedral geometry observed in [Agpy4]ClO₄ (Ag–N bonds: 2.322 Å; N–Ag–N angles: ~108–112°) .

Q. How is this compound synthesized, and what precautions are necessary during its preparation?

While direct synthesis protocols for S9 are not detailed in the evidence, analogous perchlorate salts (e.g., Fe(tpen)₂) are synthesized via ligand-metal coordination in non-aqueous solvents, followed by precipitation with perchlorate anions . Due to the explosive nature of perchlorate salts, strict safety measures are required:

- Use minimal quantities (<100 mg).

- Avoid mechanical shock or heat.

- Conduct reactions in fume hoods with blast shields .

Advanced Research Questions

Q. How do variations in the Langmuir-Blodgett (LB) monolayer composition affect the J-aggregate formation of this compound?

Yamaguchi et al. demonstrated that mixing S9 with its thiacyanine analog (S11) at varying mole fractions (X = [S11]/([S9]+[S11])) alters J-aggregate morphology, shifting absorption bands between 600–635 nm. To resolve discrepancies in aggregation behavior:

Q. What experimental strategies can address contradictions in reported optical properties of S9 J-aggregates?

Discrepancies in J-band positions may arise from differences in solvent polarity, counterion effects, or substrate interactions. To reconcile these:

Q. How can the environmental stability and degradation pathways of S9 be evaluated under experimental conditions?

Perchlorate salts are prone to ligand oxidation under UV light or elevated temperatures. To assess stability:

- Perform accelerated aging studies (e.g., 72 hrs at 50°C) with HPLC-MS monitoring.

- Compare degradation products (e.g., dealkylated cyanine derivatives) with reference standards.

- Use ion chromatography (EPA Method 314.0) to track perchlorate release, noting its ecological toxicity at >1 mg/L .

Methodological Challenges

Q. What are the limitations of using S9 in long-term bioimaging studies, and how can they be mitigated?

While S9’s fluorescence quantum yield is advantageous, its perchlorate counterion poses cytotoxicity risks. Solutions include:

Q. How can computational modeling enhance the design of S9 derivatives for targeted applications?

Density functional theory (DFT) can predict substituent effects on S9’s electronic structure. For example:

- Calculate HOMO-LUMO gaps to correlate with experimental absorption maxima.

- Simulate intermolecular interactions in J-aggregates using molecular dynamics (e.g., GROMACS).

- Cross-validate with experimental XRD data (e.g., Re–O bond lengths: 1.63–1.74 Å in perrhenate analogs) .

Safety and Compliance

Q. What institutional protocols are recommended for handling and disposing of S9 waste?

Per OSHA and EPA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.